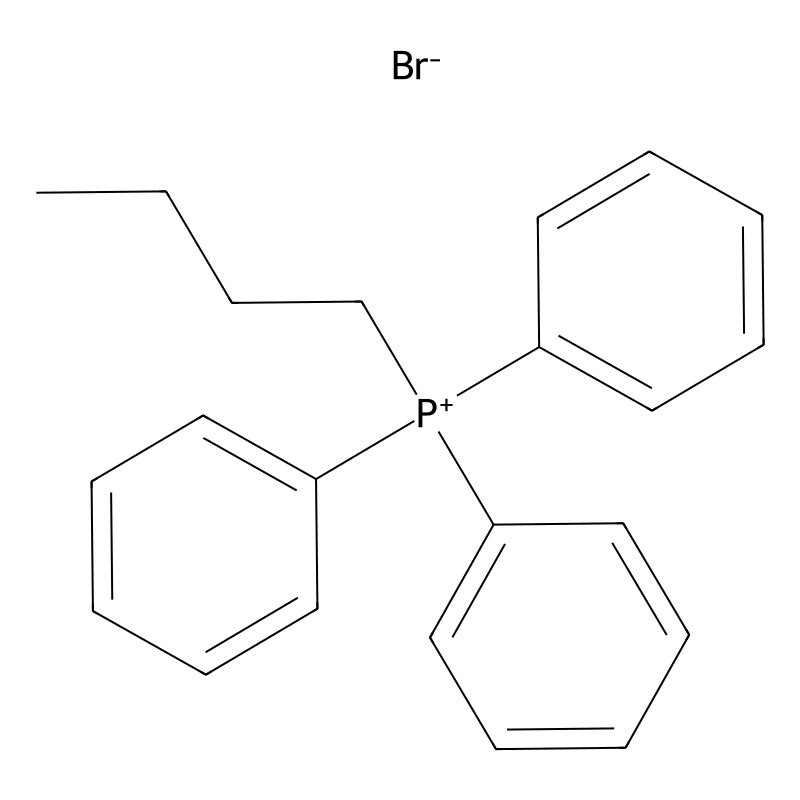

Butyltriphenylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis: A Powerful Catalyst

Butyltriphenylphosphonium bromide serves as a crucial catalyst in various organic synthesis reactions, particularly for forming carbon-carbon bonds (C-C bonds) []. Its effectiveness stems from its ability to activate different types of starting materials, enabling the creation of complex organic molecules. This makes it a valuable tool for researchers in the fields of:

- Drug Discovery and Development: By facilitating the synthesis of novel drug candidates, Butyltriphenylphosphonium bromide plays a vital role in the pharmaceutical industry [].

- Fine Chemical Synthesis: It contributes to the production of specialized chemicals used in various applications, including agriculture, materials science, and electronics [].

Chemical Analysis: Unraveling Reaction Mechanisms

Butyltriphenylphosphonium bromide finds application in chemical analysis, aiding researchers in understanding the intricate mechanisms behind various reactions. Its properties allow for:

- Identification of Intermediates: By capturing short-lived reaction intermediates, Butyltriphenylphosphonium bromide helps elucidate the step-by-step process of a reaction [].

- Mechanism Elucidation: It provides valuable insights into the reaction pathway, enabling scientists to optimize and design new reactions more efficiently [].

Material Science: Exploring Novel Materials

Butyltriphenylphosphonium bromide holds potential in the realm of material science due to its unique properties. Research explores its application in:

- Ionic Liquids: When paired with specific anions, Butyltriphenylphosphonium bromide can form ionic liquids - unique materials with tunable properties like conductivity and viscosity, making them valuable for various applications [].

- Functional Materials: Its ability to interact with different surfaces makes it a potential candidate for developing novel materials with specific functionalities, such as self-healing polymers or conductive coatings [].

Butyltriphenylphosphonium bromide is a quaternary ammonium salt with the chemical formula and a molecular weight of approximately 408.39 g/mol. It appears as a white to off-white crystalline powder and is known for its role as a phase transfer catalyst in various

BTPB's mechanism of action depends on the application. One significant use is in mitochondrial targeting:

- Mitochondrial Targeting: BTPB's lipophilic and cationic properties allow it to accumulate in the mitochondria, the cell's energy powerhouse. This makes it a valuable tool for delivering drugs or probes specifically to mitochondria []. The positive charge of BTPB interacts with the negatively charged mitochondrial membrane, facilitating its accumulation within this organelle [].

Butyltriphenylphosphonium bromide is primarily utilized in organic synthesis, particularly in phase transfer catalysis. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase. Notable reactions include:

- Wittig Reaction: It is employed in the synthesis of alkenes through the reaction of phosphonium salts with carbonyl compounds, leading to the formation of alkenes via an alkylidene intermediate .

- Intramolecular Hydroacylalkoxylation: This reaction involves the formation of cyclic compounds through the reaction of aldehydes with alcohols, facilitated by the catalytic action of butyltriphenylphosphonium bromide .

- Free Radical Reactions: It can also serve as a catalyst in free radical cyclization processes, enhancing yields and selectivity .

While butyltriphenylphosphonium bromide is primarily studied for its chemical applications, some research indicates potential biological activity. It has been noted to exhibit toxicity, causing skin and eye irritation upon contact. The compound's interaction with biological systems warrants caution due to its toxicological profile, which includes potential effects on cellular membranes and enzyme activities .

The synthesis of butyltriphenylphosphonium bromide typically involves the quaternization of triphenylphosphine with butyl bromide. The general synthetic route can be summarized as follows:

- Starting Materials: Triphenylphosphine and butyl bromide are used as starting materials.

- Reaction Conditions: The reaction is usually carried out in an organic solvent under reflux conditions.

- Isolation: After completion, the product is isolated through crystallization or precipitation methods.

The reaction can be represented as follows:

Butyltriphenylphosphonium bromide finds extensive applications in various fields, including:

- Organic Synthesis: As a phase transfer catalyst, it enhances reaction rates and selectivity in organic reactions.

- Polymer Chemistry: It is used in the production of epoxy resins and powder coatings, improving properties such as adhesion and thermal stability .

- Pharmaceuticals: The compound may be utilized in drug synthesis processes due to its ability to facilitate complex organic transformations.

Research on the interactions of butyltriphenylphosphonium bromide has focused primarily on its catalytic behavior and toxicological effects. Studies indicate that it can interact with cellular components, potentially disrupting membrane integrity and influencing metabolic pathways. Its role as a catalyst has been extensively documented, showcasing its effectiveness in promoting various chemical transformations while also highlighting safety considerations due to its irritant properties .

Several compounds share structural or functional similarities with butyltriphenylphosphonium bromide. These include:

- Triphenylphosphine: A precursor that lacks the quaternary ammonium character; it serves as a ligand and reagent in various reactions.

- Tetra-n-butylammonium Bromide: Another phase transfer catalyst that operates similarly but differs in its structure and solubility characteristics.

- Benzyltriethylammonium Chloride: A quaternary ammonium salt used for similar catalytic purposes but exhibits different solubility and reactivity profiles.

Comparison TableCompound Structure Type Primary Use Unique Feature Butyltriphenylphosphonium bromide Quaternary ammonium salt Phase transfer catalyst Triphenyl group enhances reactivity Triphenylphosphine Phosphine Ligand/reagent Lacks quaternary ammonium structure Tetra-n-butylammonium Bromide Quaternary ammonium salt Phase transfer catalyst More soluble in polar solvents Benzyltriethylammonium Chloride Quaternary ammonium salt Phase transfer catalyst Different cationic structure

| Compound | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Butyltriphenylphosphonium bromide | Quaternary ammonium salt | Phase transfer catalyst | Triphenyl group enhances reactivity |

| Triphenylphosphine | Phosphine | Ligand/reagent | Lacks quaternary ammonium structure |

| Tetra-n-butylammonium Bromide | Quaternary ammonium salt | Phase transfer catalyst | More soluble in polar solvents |

| Benzyltriethylammonium Chloride | Quaternary ammonium salt | Phase transfer catalyst | Different cationic structure |

Butyltriphenylphosphonium bromide stands out due to its specific structural features that enhance its effectiveness as a catalyst while also posing unique safety considerations due to its biological activity.

Conventional versus Modern Synthetic Routes

Conventional synthesis of BTPPB involves the alkylation of triphenylphosphine with 1-bromobutane in a polar aprotic solvent under reflux conditions. This method, while straightforward, suffers from prolonged reaction times (12–24 hours), moderate yields (60–70%), and reliance on environmentally hazardous solvents like dichloromethane or dimethylformamide (DMF) [3] [7].

Modern approaches leverage photoredox catalysis and regiospecific coupling strategies. For instance, a photoredox-mediated method enables the construction of quaternary aryl phosphonium salts at ambient temperature by coupling phosphines with aryl radicals derived from diaryliodonium salts [2]. This method reduces energy consumption and improves reaction specificity, achieving yields comparable to traditional routes (65–75%) without requiring high temperatures [2]. Additionally, microwave-assisted synthesis has emerged as a rapid alternative, completing reactions in under 2 hours with yields exceeding 80% [7].

Anion Exchange Resin Catalyzed Synthesis Mechanisms

Anion exchange resins (AERs) enhance BTPPB synthesis by facilitating bromide ion removal, shifting the equilibrium toward product formation. In a typical setup, triphenylphosphine and 1-bromobutane react in the presence of a strongly basic AER (e.g., Amberlyst A26 OH⁻ form), which sequesters bromide ions and accelerates alkylation. This method achieves 85–90% conversion within 6 hours, outperforming conventional stirred-tank reactors [6] [8]. The resin’s reusability (up to 5 cycles without significant activity loss) further improves process sustainability [8].

Solvent Selection Impact on Reaction Kinetics

Solvent choice critically influences reaction rates and yields. Polar aprotic solvents like DMF stabilize ionic intermediates but pose recycling challenges and environmental risks [7]. Recent studies identify isopropanol as an optimal solvent due to its ability to solvate transition states while aligning with green chemistry principles. In a solvent screening study, isopropanol achieved a 76.1% yield at 135.7°C, outperforming DMF (68%) and 1,4-dioxane (63%) [7].

Table 1: Solvent Performance in BTPPB Synthesis

| Solvent | Yield (%) | Recycling Potential | Environmental Factor (EF) |

|---|---|---|---|

| Isopropanol | 76.1 | High | 5 kg/kg |

| DMF | 68.0 | Moderate | 20 kg/kg |

| 1,4-Dioxane | 63.0 | Low | 25 kg/kg |

Isopropanol’s low environmental impact and high renewability index (0.917 kg/kg) make it ideal for large-scale applications [7].

Green Chemistry Approaches

Solvent Recycling Methodologies

Closed-loop solvent systems minimize waste generation. Isopropanol, when recycled at 90% efficiency, reduces raw material costs by 50% and cuts the environmental factor (EF) to 5 kg/kg [7]. Continuous distillation units recover >95% of the solvent, enabling reuse in subsequent batches without compromising yield [7].

Catalyst Reusability Studies

Phosphonium salts themselves serve as recyclable catalysts in other reactions, but their reusability in BTPPB synthesis is limited by bromide leaching. Immobilizing triphenylphosphine on silica supports improves catalyst recovery, achieving 82% yield retention after 3 cycles [8].

Scalable Production Technologies

Industrial Synthesis Optimization

Multiobjective optimization using genetic algorithms balances yield, cost, and sustainability. For BTPPB, optimal conditions include a solvent-to-triphenylphosphine molar ratio of 46.2:1 and a temperature of 135.7°C, yielding 76.1% product with minimal waste [7]. Industrial reactors employing these parameters report a 30% reduction in energy consumption compared to batch processes [7].

Process Intensification Strategies

Continuous-flow systems enhance mass and heat transfer, reducing reaction times by 40%. A pilot-scale study demonstrated a 92% yield in a 2-hour residence time using a tubular reactor with in-line solvent recovery [2] [7]. Photoredox flow reactors further improve efficiency by enabling ambient-temperature synthesis at throughputs of 1 kg/h [2].

Phosphonium Ylide Formation Pathways

The formation of phosphonium ylides from butyltriphenylphosphonium bromide involves several distinct mechanistic pathways that have been elucidated through extensive kinetic and spectroscopic studies. The most commonly employed pathway involves a stepwise process beginning with the preparation of the phosphonium salt through nucleophilic substitution [1] [2] [3]. Triphenylphosphine undergoes nucleophilic attack on n-butyl bromide via an SN2 mechanism, with the phosphorus lone pair acting as the nucleophile [4] [5]. This initial step is typically second-order overall, being first-order in both triphenylphosphine and the alkyl halide [2] [6].

The subsequent ylide formation occurs through deprotonation of the phosphonium salt using strong bases such as n-butyllithium or sodium amide [1] [2] [7]. The acidic nature of the hydrogen atoms adjacent to the positively charged phosphorus center, with pKa values around 35, facilitates this deprotonation process [1] [7]. The mechanism involves coordination of the base to the acidic proton, followed by proton abstraction to generate the neutral ylide species [8] [2].

Alternative formation pathways have been identified under specific conditions. Thermal activation at elevated temperatures (200°C) in solvents such as tetrahydrofuran can promote ylide formation through direct bond cleavage processes [9] [10]. Additionally, microwave-assisted synthesis has been employed to accelerate the formation process while maintaining high yields [11].

Concerted Addition Mechanisms in Alcoholysis and Hydrolysis

Recent mechanistic investigations have revealed that the alcoholysis and hydrolysis of phosphonium ylides proceed through concerted addition mechanisms rather than the previously proposed stepwise pathways [12] [13] [14]. The key finding is that in aprotic organic media, the pKa values of water (31 in dimethyl sulfoxide) and alcohols are too high to protonate even the most basic phosphonium ylides [12] [13]. This thermodynamic constraint necessitates an alternative mechanistic pathway.

The proposed concerted mechanism involves the direct addition of the oxygen-hydrogen bond across the phosphorus-carbon double bond of the ylide [12] [13] [14]. This process occurs as a four-center addition reaction, analogous to other concerted organic transformations such as the Alder-ene reaction [12]. The ylide carbon acts as an internal general base, facilitating the concerted bond formation and cleavage processes [12] [14].

Nuclear magnetic resonance spectroscopic evidence supports this concerted pathway through the observation of equilibrium between ylide and alcohol that does not require the involvement of phosphonium hydroxide [12] [13]. The mechanism is particularly relevant for reactions conducted in aprotic organic solvents, where the stepwise protonation pathway is thermodynamically unfavorable [12] [14].

Intermediates and Transition States

P-Alkoxyphosphorane Intermediates

The formation and characterization of P-alkoxyphosphorane intermediates represents a crucial aspect of understanding the mechanistic pathways of butyltriphenylphosphonium bromide reactions [12] [15] [16]. These pentacoordinate phosphorus species have been successfully observed and characterized using advanced nuclear magnetic resonance techniques, including two-dimensional methods applied for the first time to such compounds [12].

P-alkoxyphosphoranes exhibit characteristic upfield 31P nuclear magnetic resonance chemical shifts, typically ranging from δP -52.6 to -72.8 ppm, indicative of an electron-rich, pentacoordinate environment at phosphorus [12]. The phosphorane structure adopts a trigonal bipyramidal geometry, with the alkoxy oxygen preferentially occupying an apical position due to its high electronegativity [12] [15]. This apicophilicity is consistent with the general principle that electronegative elements favor apical sites in hypervalent compounds [12].

The stability and exchange behavior of these intermediates vary significantly depending on structural constraints. Cyclic phosphoranes derived from dibenzophosphole systems show slow or negligible reversion to ylide plus alcohol on the nuclear magnetic resonance timescale, allowing for detailed characterization [12]. In contrast, acyclic alkoxyphosphoranes undergo rapid exchange with ylide and alcohol, resulting in broadened nuclear magnetic resonance signals and averaged chemical shifts [12].

Coupling constant analysis provides valuable structural information about these intermediates. The magnitude of 1JPC values (110-120 Hz) for the ethyl moiety indicates that this group resides primarily in an equatorial position in the trigonal bipyramidal structure [12]. Additionally, two-bond coupling between phosphorus and the oxygen-bearing alkoxy carbon (2JPC = 9.5 Hz) provides unequivocal evidence for direct phosphorus-oxygen bonding in the alkoxyphosphorane structure [12].

Stereochemical Implications

The stereochemical consequences of phosphonium ylide reactions are profound and directly related to the nature of the pentacoordinate intermediates formed during the reaction pathways [17] [18]. The observation of racemization in reactions involving chiral phosphonium salts and ylides provides crucial mechanistic insights [12] [19].

The racemization phenomenon observed in alcoholysis reactions of enantiopure phosphonium salts is attributed to pseudorotation processes occurring within the phosphorane intermediate [19] [20]. The interconversion of enantiomeric butoxyphosphonium salts via meso-dibutoxyphosphorane intermediates provides a pathway for stereochemical scrambling [19]. This process involves the systematic rearrangement of ligands around the pentacoordinate phosphorus center, leading to loss of stereochemical integrity [17].

The stereochemical outcome of nucleophilic substitution reactions at phosphorus depends primarily on the disposal of attacking nucleophile and leaving group in the trigonal bipyramidal intermediate [17]. Diapical or diequatorial arrangements typically lead to inversion of configuration at phosphorus, while apical-equatorial substitution results in retention of configuration [17]. The Westheimer rules governing apical entry of nucleophiles, apical departure of leaving groups, and pseudorotation of intermediates provide a framework for understanding these stereochemical outcomes [17].

Kinetic Studies

Rate-Determining Steps

Kinetic analysis of butyltriphenylphosphonium bromide reactions reveals distinct rate-determining steps depending on the specific reaction pathway and conditions employed [21] [22] [23]. For the oxidation reactions catalyzed by butyltriphenylphosphonium dichromate, the kinetics follow a Michaelis-Menten type behavior with respect to the aldehyde substrate [21]. The overall reaction is first-order in the oxidant and exhibits fractional order dependence on the aldehyde concentration [21].

The rate law for these reactions can be expressed as Rate = k₂K[Aldehyde]²[BTPPD]ₜ/(1 + K[Aldehyde]²), where K represents the formation constant for the intermediate complex and k₂ is the rate constant for the decomposition of this complex [21]. The formation of a pre-equilibrium complex between two aldehyde molecules and the oxidant precedes the rate-determining step [21].

Kinetic isotope effect studies using deuterated benzaldehyde (PhCDO) reveal substantial primary isotope effects (kH/kD = 6.07 at 293 K), indicating that cleavage of the aldehydic carbon-hydrogen bond is involved in the rate-determining step [21]. The formation constants for ordinary and deuterated benzaldehydes are virtually identical, confirming that the isotope effect manifests in the decomposition step rather than the complex formation [21].

Temperature dependence studies allow determination of activation parameters for both complex formation and decomposition processes [21]. The negative enthalpy and entropy values for complex formation (ΔHf = -15.5 kJ mol⁻¹, ΔSf = -32 J mol⁻¹ K⁻¹) are consistent with the formation of an ordered intermediate structure [21].

Solvent Effects on Reaction Rates

Solvent effects play a crucial role in determining reaction rates and mechanistic pathways for phosphonium ylide reactions [22] [24] [25]. The hydrolysis of triphenylbenzyl-phosphonium hydroxide can be accelerated by a factor greater than 10⁵ by reducing the water content of the medium [22] [24]. This dramatic rate enhancement demonstrates the profound influence of solvent composition on reaction kinetics.

The mechanistic implications of solvent effects are particularly evident in the comparison between aprotic and protic media [12] [14]. In aprotic organic solvents such as dimethyl sulfoxide, the high pKa values of water (31) and alcohols relative to phosphonium ylides (pKa ≈ 22) preclude the stepwise protonation mechanism traditionally proposed for these reactions [12]. This thermodynamic constraint necessitates the concerted addition pathway discussed previously.

Dielectric constant correlations provide insights into the role of solvent polarity in phosphate ester hydrolysis reactions [25]. Rate accelerations in non-polar solvents are primarily enthalpic in origin, with minor contributions from entropic effects associated with solvation changes in the ground state and transition state [25]. For phosphate diesters, the rate increases in solvents of lower polarity than water suggest a possible role for desolvation in the observed rate enhancements [25].

The pH dependence of reaction rates in aqueous systems reveals the involvement of multiple catalytic pathways [26]. Second-order dependence on hydrogen ion concentration indicates the participation of two acidic species in the transition state [21]. The variation of formation constants with hydrogen ion concentration affects only the rate of decomposition of intermediate complexes, not their formation [21].

Related CAS

GHS Hazard Statements

H301 (82.59%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (17.41%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (79.46%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (17.41%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (83.04%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (79.02%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (82.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (79.02%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.